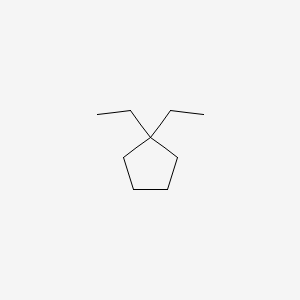![molecular formula C19H17N B14747193 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine CAS No. 2498-61-5](/img/structure/B14747193.png)
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
準備方法
The synthesis of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine typically involves cyclization reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents under acidic conditions.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The primary mechanism of action of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .
類似化合物との比較
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
Quinacrine: Studied for its anti-cancer properties.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its biological activity and selectivity compared to other acridine derivatives.
特性
CAS番号 |
2498-61-5 |
|---|---|
分子式 |
C19H17N |
分子量 |
259.3 g/mol |
IUPAC名 |
6,6-dimethyl-11H-benzo[b]acridine |
InChI |
InChI=1S/C19H17N/c1-19(2)16-9-5-3-7-13(16)11-15-12-14-8-4-6-10-17(14)20-18(15)19/h3-10,12H,11H2,1-2H3 |
InChIキー |
OTKRAWMRUMLXAG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2CC3=CC4=CC=CC=C4N=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




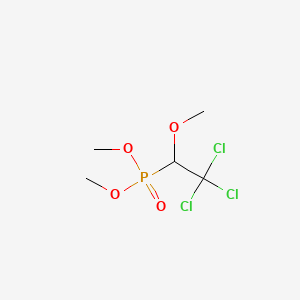
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)

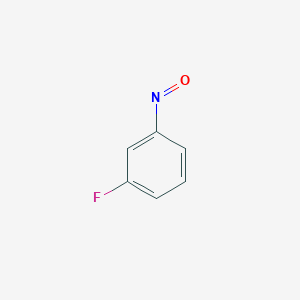

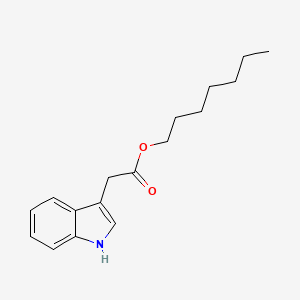
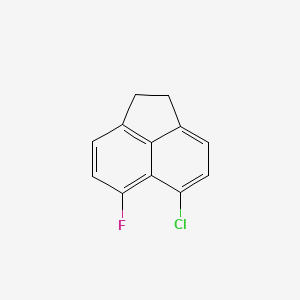
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

